o-Cyclobutylhydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

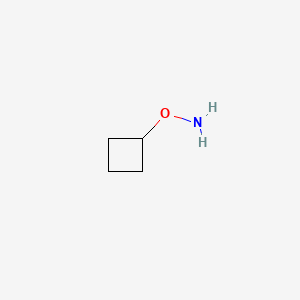

o-Cyclobutylhydroxylamine: is a chemical compound with the molecular formula C4H10ClNO. It is known for its unique structure, which includes a cyclobutyl ring attached to a hydroxylamine group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Cyclobutylhydroxylamine typically involves the reaction of cyclobutylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: o-Cyclobutylhydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclobutyl nitroso compounds.

Reduction: It can be reduced to cyclobutylamine.

Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various halogenating agents can be used for substitution reactions.

Major Products:

Oxidation: Cyclobutyl nitroso compounds.

Reduction: Cyclobutylamine.

Substitution: Cyclobutyl derivatives with different functional groups.

Scientific Research Applications

o-Cyclobutylhydroxylamine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of o-Cyclobutylhydroxylamine involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. The pathways involved in its reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Cyclobutylamine: Similar structure but lacks the hydroxylamine group.

Cyclobutanol: Contains a hydroxyl group instead of a hydroxylamine group.

Cyclobutyl nitroso compounds: Formed by the oxidation of o-Cyclobutylhydroxylamine.

Uniqueness: this compound is unique due to its combination of a cyclobutyl ring and a hydroxylamine group, which imparts distinct chemical properties and reactivity compared to similar compounds .

Biological Activity

o-Cyclobutylhydroxylamine is a specialized compound with significant implications in organic synthesis and biological research. This article delves into its biological activity, mechanisms of action, and applications in various scientific fields.

- Molecular Formula : C4H9NO

- Molecular Weight : 87.12 g/mol

- Structure : The compound features a cyclobutyl group attached to a hydroxylamine functional group, which contributes to its reactivity and biological properties.

This compound acts primarily through its ability to participate in various biochemical pathways:

- O-Alkylation and Arylation Reactions : It can form oxime derivatives, which are crucial intermediates in organic synthesis.

- Enzyme Mechanisms : The compound is utilized as a probe in biochemical studies to investigate enzyme mechanisms and protein modifications.

Biological Activity Profiles

Research indicates that this compound exhibits diverse biological activities:

- Anticancer Activity : Studies have shown cytotoxic effects against various cancer cell lines, including the induction of apoptosis. For instance, related compounds have demonstrated significant activity against human colon cancer cells with IC50 values indicating effective concentrations .

- Mutagenic Potential : Hydroxylamines, including this compound, have been associated with mutagenic properties in vitro, suggesting that they may induce genetic mutations under certain conditions.

- Biotransformation and Metabolism : The compound's metabolites can exhibit different biological activities compared to the parent compound. This highlights the importance of understanding metabolic pathways when evaluating drug efficacy and safety .

Study on Anticancer Properties

A recent study investigated the effects of hydroxylamine derivatives on cancer cell lines. The results indicated that certain derivatives, including this compound, could induce apoptosis in colon cancer cells with varying efficacy based on structural modifications.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HT29 (Colon) | 59.76 |

| Related Hydroxylamine | HT29 (Colon) | 169.50 |

Mutagenicity Assessment

Another study focused on the mutagenic potential of hydroxylamines, revealing that this compound could lead to mutagenesis in bacterial assays, underscoring the need for caution in its application.

Applications in Research

This compound has several applications:

- Synthetic Chemistry : It serves as a reagent for synthesizing oximes and hydroxamic acids, facilitating the production of complex organic molecules.

- Proteomics : The compound is used in proteomic studies to explore protein modifications and interactions, providing insights into cellular processes.

Properties

IUPAC Name |

O-cyclobutylhydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-6-4-2-1-3-4/h4H,1-3,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFMUIWBJFYAGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)ON |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.